1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione
CAS No.: 14377-63-0
Cat. No.: VC6087778
Molecular Formula: C13H15NO2
Molecular Weight: 217.268
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14377-63-0 |
---|---|
Molecular Formula | C13H15NO2 |
Molecular Weight | 217.268 |
IUPAC Name | 1-phenyl-2-piperidin-1-ylethane-1,2-dione |
Standard InChI | InChI=1S/C13H15NO2/c15-12(11-7-3-1-4-8-11)13(16)14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2 |
Standard InChI Key | BWSCMJUJHSJAEV-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)C(=O)C(=O)C2=CC=CC=C2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The IUPAC name of the compound, 1-phenyl-2-piperidin-1-ylethane-1,2-dione, reflects its core structure: a central ethanedione (diketone) moiety flanked by a phenyl group at position 1 and a piperidinyl group at position 2. The canonical SMILES representation further elucidates its connectivity .
Physicochemical Characteristics
Key physicochemical parameters include:
Property | Value |
---|---|
Density | |
Boiling Point | 343.0 \pm 25.0 \, ^\circ\text{C} |
Melting Point | 107–108 \, ^\circ\text{C} |
LogP (Partition Coefficient) | 1.819 |
Polar Surface Area (PSA) | 37.38 Ų |
These properties suggest moderate hydrophobicity and solubility in organic solvents, aligning with its application in solution-phase synthetic protocols .
Synthesis and Industrial Preparation
Iodine-TBHP Mediated Synthesis
A solvent-free, one-pot method reported by Bhukta et al. (2022) enables efficient synthesis of α-diketoamides, including derivatives structurally analogous to 1-phenyl-2-(piperidin-1-yl)ethane-1,2-dione . The protocol involves:
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Reactants: (1-Azidovinyl)benzene (1 mmol), piperidine (3 mmol)
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Reagents: Iodine (0.3 mmol), tert-butyl hydroperoxide (TBHP, 3 mmol)
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Conditions: Acetonitrile solvent, 0°C to room temperature, 6-hour reaction time.
This method achieves high yields () under mild conditions, avoiding harsh oxidants like chromium trioxide. The mechanism proceeds via iodine-mediated azide decomposition, followed by nucleophilic attack of piperidine on the generated ketene intermediate .
Alternative Routes
While detailed industrial-scale methods are sparingly documented, solvent-free oxidation of ethylarenes represents a scalable approach to α-diketones. Such processes minimize waste and enhance atom economy, critical for sustainable manufacturing .
Chemical Reactivity and Functionalization
Oxidation and Reduction Pathways
The diketone moiety confers dual reactivity:
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Oxidation: Stable under most conditions but can undergo further oxidation to carboxylic acids in the presence of strong oxidizers (e.g., ).
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Reduction: Sodium borohydride () selectively reduces the diketone to a vicinal diol, though steric hindrance from the piperidinyl group may modulate reactivity .
Electrophilic Aromatic Substitution
The phenyl ring undergoes nitration and halogenation at the meta position due to electron-withdrawing effects from the adjacent diketone. For example, nitration with yields 3-nitro derivatives, which are precursors to bioactive molecules .
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
The compound’s α-diketo functionality is pivotal in constructing heterocycles (e.g., pyrroles, imidazoles) via cyclocondensation reactions. These scaffolds are prevalent in FDA-approved drugs targeting kinases and proteases .
Future Directions
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Mechanistic Studies: Elucidate the compound’s interaction with biological targets like AChE using X-ray crystallography.
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Process Optimization: Develop continuous-flow synthesis to enhance yield and reduce reaction time.
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Therapeutic Exploration: Evaluate antiparasitic activity against Cryptosporidium spp., leveraging its structural similarity to known inhibitors.
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